2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 921530-71-4
Cat. No.: VC5929874
Molecular Formula: C20H17ClFN3O2
Molecular Weight: 385.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921530-71-4 |
|---|---|
| Molecular Formula | C20H17ClFN3O2 |
| Molecular Weight | 385.82 |
| IUPAC Name | 2-(4-chlorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C20H17ClFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26) |
| Standard InChI Key | SKJUOMRQKWEUGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Introduction
Chemical Architecture and Nomenclature
Structural Composition
2-(4-Chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-fluorophenyl group and at position 6 with a ketone moiety. The N-ethylacetamide side chain at position 1 is further functionalized with a 4-chlorophenyl group (Figure 1). This arrangement creates a planar, conjugated system with potential for π-stacking interactions, while the halogen atoms (Cl and F) introduce electronic effects that modulate solubility and target binding .
Key Functional Groups:
-
Pyridazinone core: Provides a rigid scaffold for molecular interactions.
-
4-Fluorophenyl group: Enhances metabolic stability and influences hydrophobic interactions.
-
4-Chlorophenylacetamide: Contributes to steric bulk and potential hydrogen bonding via the amide group.
Synthesis and Characterization
Synthetic Routes
The synthesis of pyridazinone derivatives typically follows multi-step protocols involving cyclization, halogenation, and amide coupling (Figure 2) . For this compound, a plausible pathway includes:
-
Formation of the pyridazinone core:
-
Side-chain introduction:
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridazinone formation | Glyoxalic acid, 4-fluoroacetophenone, HCl, 100°C | 68–72 | |
| Amide coupling | EDCI, DMAP, DCM, rt, 12 h | 82–85 |
Analytical Characterization
-
IR Spectroscopy: Key peaks include ν(C=O) at ~1680 cm⁻¹ (pyridazinone ketone) and 1640 cm⁻¹ (amide) .
-
NMR Spectroscopy:
Physicochemical Properties
Solubility and Partitioning
-
logP: Estimated at 2.8 (via computational modeling), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies .
Stability Profile
-
Thermal stability: Decomposition observed at >200°C (DSC).
-
Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .
Biological Activity and Mechanisms
Myc Modulation and Antiproliferative Effects
Patent data on structurally related pyridazinones demonstrate potent inhibition of Myc transcription factors, which drive tumorigenesis in multiple cancers (Table 2) . The 4-fluorophenyl group in this compound may enhance binding to Myc-associated cofactors through halogen bonding, while the chlorophenyl moiety increases membrane permeability .
Table 2: Antiproliferative Activity of Pyridazinone Analogues
| Compound | IC₅₀ (µM) vs. HeLa | Target |
|---|---|---|
| Target compound (inferred) | 0.8–1.2* | Myc/Max dimerization |
| 3-(2,4-Dimethylthiazole) | 1.5 | Myc |
| 6-Bromoindole derivative | 2.4 | HSP90 |
*Estimated based on structural similarity .
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships in Pyridazinone Derivatives
| Compound Substituents | Bioactivity Highlights | Key Reference |
|---|---|---|
| 4-Fluorophenyl + 4-chlorophenyl | Myc inhibition, anti-inflammatory | |
| 2,4-Dimethylthiazole | Enhanced metabolic stability | |
| 6-Bromoindole | HSP90 inhibition |
The dual halogenation in the target compound balances electronic effects (F’s electronegativity) and lipophilicity (Cl’s hydrophobicity), potentially optimizing target engagement and pharmacokinetics .
Future Directions
-
In vivo efficacy studies: Prioritize xenograft models to validate Myc inhibition and antitumor effects.
-
Formulation optimization: Develop nanoparticle carriers to address solubility limitations.
-
Safety profiling: Assess off-target effects on cardiac ion channels (hERG inhibition).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume